molecular formula C14H18O2 B12521119 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one CAS No. 651738-82-8

5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one

Cat. No.: B12521119
CAS No.: 651738-82-8
M. Wt: 218.29 g/mol
InChI Key: GTUJIJHKUFWXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a phenyl group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.

Major Products

    Oxidation: Formation of 5-oxo-2-methyl-7-phenylhept-1-en-3-one.

    Reduction: Formation of 5-hydroxy-2-methyl-7-phenylheptane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methyl-7-phenylheptane: Lacks the double bond present in 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one.

    5-Oxo-2-methyl-7-phenylhept-1-en-3-one: Contains a ketone group instead of a hydroxyl group.

    2-Methyl-7-phenylhept-1-en-3-one: Lacks the hydroxyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a hydroxyl group and a double bond allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

651738-82-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

5-hydroxy-2-methyl-7-phenylhept-1-en-3-one

InChI

InChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1,8-10H2,2H3

InChI Key

GTUJIJHKUFWXQA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CC(CCC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.